

# Application Note: Chromatographic Separation of Saroglitazar and its Deuterated Sulfoxide Metabolite

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## Compound of Interest

Compound Name: Saroglitazar sulfoxide-d4

Cat. No.: B15555423

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## Introduction

Saroglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist used in the treatment of diabetic dyslipidemia and hypertriglyceridemia. The analysis of Saroglitazar and its metabolites is crucial for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations. This document provides detailed protocols and application notes for the chromatographic separation of Saroglitazar. Due to a lack of specific published methods for the separation of its deuterated sulfoxide metabolite, a proposed method based on established analytical techniques for the parent compound is also presented as a starting point for method development.

## Chromatographic Separation of Saroglitazar

Several reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the quantification of Saroglitazar in various matrices.

## Quantitative Data Summary

The following tables summarize the operational parameters and performance characteristics of published HPLC and LC-MS/MS methods for Saroglitazar analysis.

Table 1: HPLC Method Parameters for Saroglitazar Analysis

Parameter	Method 1[1][2]	Method 2[3]	Method 3[4]	Method 4[5]
Stationary Phase	Kromasil C18 (150 mm x 4.6 mm, 5 µm)	ODS C18	Chromasil C8	Waters C18 (150 x 4.6 mm, 5µm)
Mobile Phase	0.1% Orthophosphoric acid buffer : Acetonitrile (45:55 v/v)	Acetonitrile : Triethylamine buffer (pH 4.6) : Methanol (70:20:10 v/v)	Phosphate buffer (pH 4.5) : Methanol (25:75 v/v)	Methanol : Water (90:10 v/v)
Flow Rate	1.0 mL/min	1.0 mL/min	1.0 mL/min	0.8 mL/min
Detection	UV at 295 nm	UV at 292 nm	UV at 238.2 nm	UV at 295nm
Retention Time	3.430 min	Not Specified	7.670 min	1.993 min
Linearity Range	10-60 µg/mL	10-50 µg/mL	4-20 µg/mL	20-100 µg/mL
LOD	0.143 µg/mL	1.81 µg/mL	Not Specified	Not Specified
LOQ	0.434 µg/mL	5.5 µg/mL	Not Specified	Not Specified

Table 2: LC-MS/MS Method Parameters for Saroglitazar in Human Plasma[6][7]

Parameter	Value
Stationary Phase	ACE-5, C18 (4.6 x 100 mm)
Mobile Phase	Gradient of Acetonitrile and Ammonium acetate buffer with trifluoroacetic acid in water
Flow Rate	Not Specified
Injection Volume	Not Specified
Detector	Tandem Mass Spectrometer with Turbolon Spray interface (Positive Ion Mode)
Internal Standard	Glimepiride
Retention Time	Saroglitazar: 4.52 min; IS: 2.57 min
Linearity Range	0.2 - 500 ng/mL
LLOQ	0.2 ng/mL
MRM Transitions	Saroglitazar: m/z 440.2 -> 366.0 and 440.2 -> 183.1; IS: m/z 491.3 -> 352.0

## Experimental Protocols

### Protocol 1: RP-HPLC Method for Saroglitazar in Bulk and Pharmaceutical Dosage Forms[1][2]

#### 1. Materials and Reagents:

- Saroglitazar reference standard
- Acetonitrile (HPLC grade)
- Orthophosphoric acid (AR grade)
- High purity water
- Saroglitazar tablets

## 2. Chromatographic Conditions:

- Column: Kromasil C18 (150 mm x 4.6 mm, 5  $\mu$ m)
- Mobile Phase: Prepare a filtered and degassed mixture of 0.1% orthophosphoric acid buffer and acetonitrile in the ratio of 45:55 (v/v).
- Flow Rate: 1.0 mL/min
- Injection Volume: 10  $\mu$ L
- Column Temperature: 30°C
- Detection Wavelength: 295 nm

## 3. Standard Solution Preparation:

- Prepare a stock solution of Saroglitazar (e.g., 100  $\mu$ g/mL) by accurately weighing the reference standard and dissolving it in a suitable diluent (e.g., 50:50 v/v water:acetonitrile).
- Prepare a series of working standard solutions in the range of 10-60  $\mu$ g/mL by diluting the stock solution.

## 4. Sample Preparation:

- Weigh and finely powder a sufficient number of Saroglitazar tablets.
- Accurately weigh a portion of the powder equivalent to a known amount of Saroglitazar and transfer it to a volumetric flask.
- Add a portion of the diluent, sonicate to dissolve, and then dilute to volume.
- Filter the solution through a 0.45  $\mu$ m syringe filter before injection.

## 5. Analysis:

- Inject the standard and sample solutions into the HPLC system and record the chromatograms.

- Calculate the amount of Saroglitazar in the sample by comparing the peak area with that of the standard.

## Protocol 2: LC-MS/MS Method for Saroglitazar in Human Plasma[6][7]

### 1. Materials and Reagents:

- Saroglitazar reference standard
- Glimepiride (Internal Standard)
- Acetonitrile, Methanol (LC-MS grade)
- Dichloromethane, Diethyl ether (AR grade)
- Ammonium acetate, Trifluoroacetic acid
- Human plasma

### 2. Sample Preparation (Liquid-Liquid Extraction):

- To a 200  $\mu$ L aliquot of plasma sample, add the internal standard.
- Add 4 mL of a mixture of diethyl ether and dichloromethane (e.g., 80:20 v/v).
- Vortex for an extended period (e.g., 4 minutes).
- Centrifuge to separate the layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable volume of the mobile phase.

### 3. Chromatographic and Mass Spectrometric Conditions:

- Column: ACE-5, C18 (4.6 x 100 mm)

- Mobile Phase: A gradient program with Acetonitrile and Ammonium acetate buffer with trifluoroacetic acid in water.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a Turbolon Spray source.
- Ionization Mode: Positive electrospray ionization (ESI+).
- MRM Transitions: Monitor the transitions  $m/z$  440.2  $\rightarrow$  366.0 and 440.2  $\rightarrow$  183.1 for Saroglitzar and  $m/z$  491.3  $\rightarrow$  352.0 for Glimepiride.

#### 4. Quantification:

- Construct a calibration curve by plotting the peak area ratio of Saroglitzar to the internal standard against the concentration of the calibration standards.
- Determine the concentration of Saroglitzar in the plasma samples from the calibration curve.

## Proposed Method for Chromatographic Separation of Saroglitzar and its Deuterated Sulfoxide Metabolite

While specific methods for the simultaneous analysis of Saroglitzar and its deuterated sulfoxide metabolite are not readily available in the published literature, a suitable method can be proposed based on the existing methods for Saroglitzar and the expected physicochemical properties of the sulfoxide metabolite. The sulfoxide metabolite will be more polar than the parent drug. The deuteration is not expected to significantly alter the chromatographic behavior under typical reversed-phase conditions, though a slight shift in retention time (isotopic effect) might be observed.[8]

A gradient elution RP-HPLC or UPLC method coupled with mass spectrometry is recommended for optimal separation and sensitive detection.

## Proposed Quantitative Data

Table 3: Proposed LC-MS/MS Method Parameters for Saroglitazar and its Deuterated Sulfoxide Metabolite

Parameter	Proposed Value	Rationale
Stationary Phase	C18 UPLC Column (e.g., Acquity BEH C18, 1.7 $\mu$ m, 2.1 x 50 mm)	Provides high resolution and is suitable for separating structurally similar compounds.
Mobile Phase A	0.1% Formic acid in Water	Common mobile phase for LC-MS analysis in positive ion mode.
Mobile Phase B	0.1% Formic acid in Acetonitrile	Provides good elution strength for the analytes.
Gradient Program	Start at 30% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions	A gradient is necessary to elute both the more polar sulfoxide metabolite and the less polar parent drug with good peak shape.
Flow Rate	0.4 mL/min	Appropriate for a UPLC column.
Column Temperature	40°C	Provides better peak shape and reproducible retention times.
Detector	Tandem Mass Spectrometer (ESI+)	Provides the required selectivity and sensitivity for bioanalytical studies.
Internal Standard	Deuterated Saroglitazar (if available) or a structurally similar compound	To correct for matrix effects and variability in extraction and injection.
Expected Elution	1. Deuterated Sulfoxide Metabolite, 2. Saroglitazar	The more polar sulfoxide will elute earlier than the parent drug.
MRM Transitions	Saroglitazar: m/z 440.2 -> [fragment ions]; Deuterated Sulfoxide: m/z [M+D] <sup>+</sup> -> [fragment ions]	To be determined by direct infusion of the individual compounds.



## Proposed Experimental Protocol

### 1. Materials and Reagents:

- Saroglitazar reference standard
- Saroglitazar deuterated sulfoxide metabolite reference standard
- Suitable internal standard
- Acetonitrile, Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- High purity water

### 2. Standard and Sample Preparation:

- Prepare stock solutions of Saroglitazar, its deuterated sulfoxide metabolite, and the internal standard in a suitable solvent (e.g., methanol).
- For plasma samples, perform a protein precipitation or liquid-liquid extraction as described in Protocol 2.
- For formulation analysis, dissolve the sample in a suitable solvent and dilute to the desired concentration range.

### 3. LC-MS/MS Analysis:

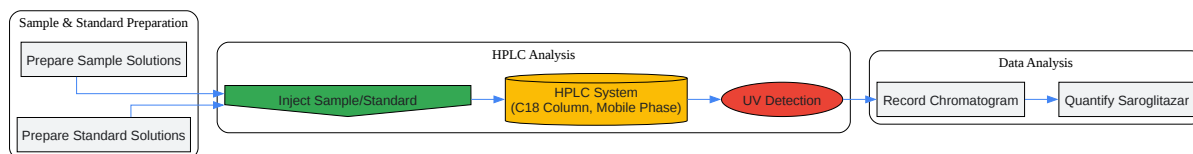
- Set up the LC-MS/MS system with the proposed parameters (Table 3).
- Optimize the MS parameters (e.g., cone voltage, collision energy) for Saroglitazar and its deuterated sulfoxide metabolite by direct infusion of the individual standards.
- Inject the prepared standards and samples.

### 4. Data Analysis:

- Integrate the peak areas for the analytes and the internal standard.

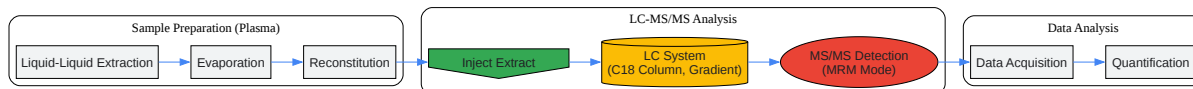
- Construct calibration curves and quantify the analytes in the samples.

## Visualizations



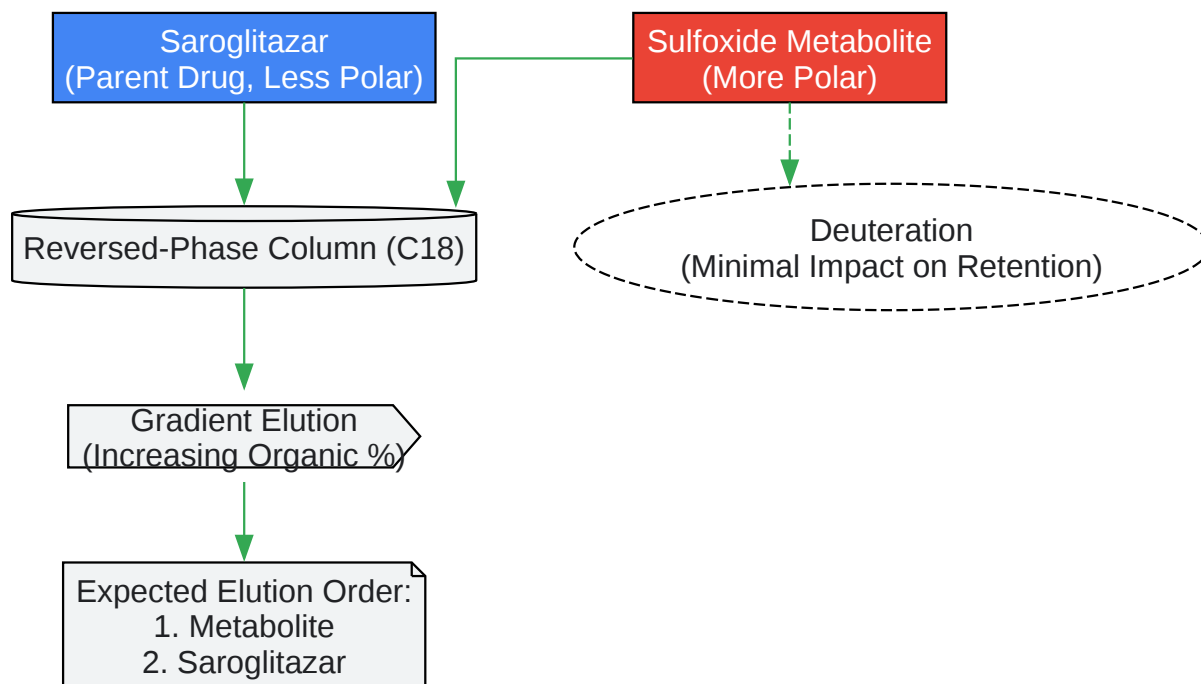
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Caption: HPLC analysis workflow for Saroglitzar.



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Caption: LC-MS/MS analysis workflow for Saroglitzar.



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Caption: Logic for the proposed separation method.

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